molecular formula C7H5ClN4O2 B3348666 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine CAS No. 18112-32-8

6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine

Cat. No.: B3348666
CAS No.: 18112-32-8
M. Wt: 212.59 g/mol
InChI Key: WVABFEBHNDZFFT-UHFFFAOYSA-N
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Description

“6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine” is a chemical compound with the empirical formula C6H3ClN4O2 . It has a molecular weight of 198.57 . This compound may be used in the synthesis of [2- (1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl- [2- (3-nitroimidazo [1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .


Synthesis Analysis

The synthesis of this compound involves the use of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (2) in dimethylsulfoxide (40 mL), to which sodium benzenesulfinate (0.99 g, 6.06 mmol, 3 equiv) is added. The reaction mixture is stirred for 15 hours at room temperature .


Molecular Structure Analysis

The SMILES string of this compound is [O-] [N+] (=O)c1cnc2ccc (Cl)nn12 . The InChI key is IJEZMDPWGDWYKJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound may be used in the synthesis of [2- (1H-benzimidazol-2-ylsulfanylmethyl)-3-chloropyridin-4-yl]-methyl- [2- (3-nitroimidazo [1,2-b]pyridazin-6-yloxy)-ethyl]amine hydrochloride .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 142-145 °C . Its solubility properties are not mentioned in the available resources.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause harm if swallowed, cause skin and eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

6-chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-4-7(12(13)14)11-6(9-4)3-2-5(8)10-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVABFEBHNDZFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234931
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18112-32-8
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18112-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methyl-3-nitroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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